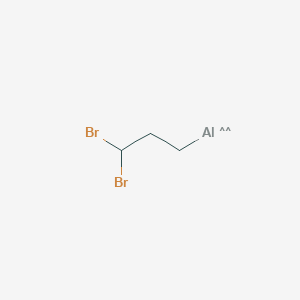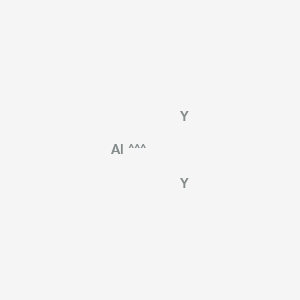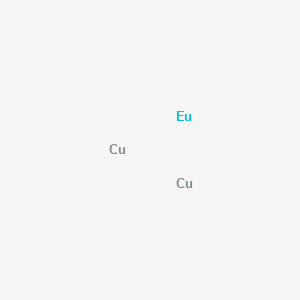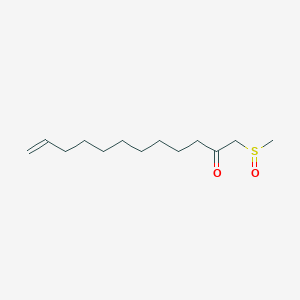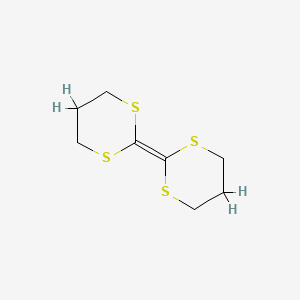
1,3-Dithiane, 2-(1,3-dithian-2-ylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dithiane, 2-(1,3-dithian-2-ylidene)-: is an organosulfur compound that features two 1,3-dithiane rings connected by a double bond. This compound is part of the dithiane family, which is known for its utility in organic synthesis, particularly as a protecting group for carbonyl compounds. The presence of sulfur atoms in the ring structure imparts unique chemical properties, making it a valuable intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dithianes can be synthesized from carbonyl compounds (such as aldehydes and ketones) through a reaction with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the removal of water to drive the formation of the dithiane ring. Common catalysts include p-toluenesulfonic acid, silica gel, and yttrium triflate .
Industrial Production Methods: Industrial production of 1,3-dithianes often employs similar methods but on a larger scale. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), allows for high yields and ease of operation without the need for organic solvents . This method is advantageous for large-scale synthesis due to its high chemoselectivity and operational simplicity.
化学反应分析
Types of Reactions: 1,3-Dithianes undergo various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate, osmium tetroxide, and chromium trioxide.
Substitution: Reacting with nucleophiles such as organolithium and organomagnesium reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with nickel or rhodium catalysts, zinc in hydrochloric acid, lithium aluminum hydride in ether.
Substitution: Organolithium reagents in dry ether, organomagnesium reagents in tetrahydrofuran.
Deprotection: Mercury(II) nitrate trihydrate in solid-state reactions, ferric or cupric nitrates in aqueous solutions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alkanes and alcohols.
Substitution: Various substituted dithianes.
Deprotection: Regenerated carbonyl compounds (aldehydes and ketones).
科学研究应用
1,3-Dithianes are widely used in scientific research due to their versatility:
Chemistry: As protecting groups for carbonyl compounds, facilitating multi-step organic syntheses.
Biology: Studying sulfur-containing compounds and their interactions with biological systems.
Medicine: Investigating potential therapeutic agents and drug intermediates.
Industry: Used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of 1,3-dithianes involves their ability to act as nucleophiles or electrophiles, depending on the reaction conditions. The sulfur atoms in the dithiane ring can stabilize negative charges, making them effective intermediates in various organic reactions. The compound can form stable carbanions when treated with strong bases, which can then participate in nucleophilic addition or substitution reactions .
相似化合物的比较
1,3-Dithiolane: Similar structure but with a five-membered ring.
1,4-Dithiane: Contains a six-membered ring with sulfur atoms at the 1 and 4 positions.
2-Trimethylsilyl-1,3-dithiane: A silylated derivative used in specific synthetic applications.
Uniqueness: 1,3-Dithiane, 2-(1,3-dithian-2-ylidene)- is unique due to its double-ring structure, which provides enhanced stability and reactivity compared to its analogs. This compound’s ability to form stable carbanions and participate in a wide range of chemical reactions makes it a valuable tool in organic synthesis.
属性
CAS 编号 |
14859-19-9 |
|---|---|
分子式 |
C8H12S4 |
分子量 |
236.5 g/mol |
IUPAC 名称 |
2-(1,3-dithian-2-ylidene)-1,3-dithiane |
InChI |
InChI=1S/C8H12S4/c1-3-9-7(10-4-1)8-11-5-2-6-12-8/h1-6H2 |
InChI 键 |
LXZGBOGGGFJOIE-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(=C2SCCCS2)SC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



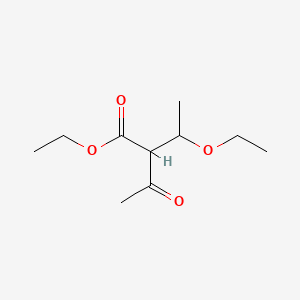
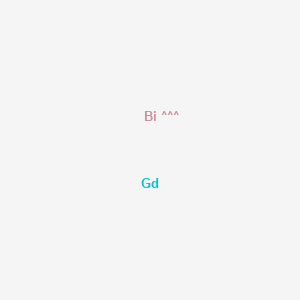
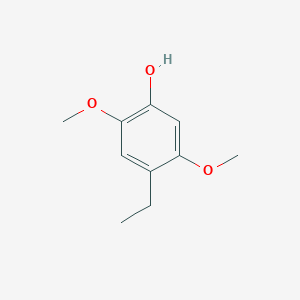
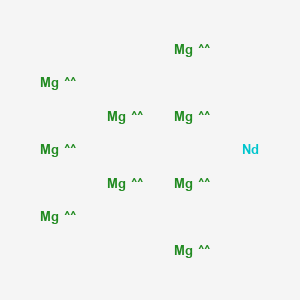
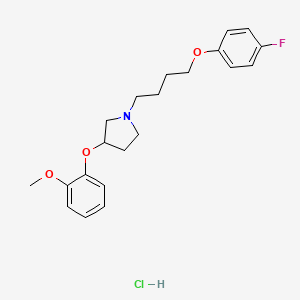
![N,N'-bis[(E)-phenylmethylidene]benzene-1,2-diamine](/img/structure/B14714546.png)
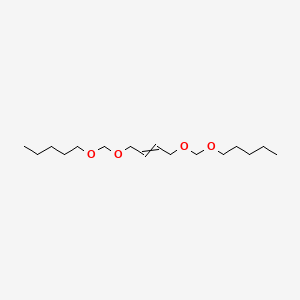
![3-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14714560.png)
![Benzene, [(methoxyphenylmethyl)thio]-](/img/structure/B14714573.png)
